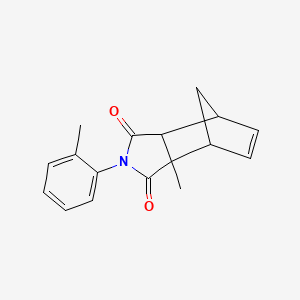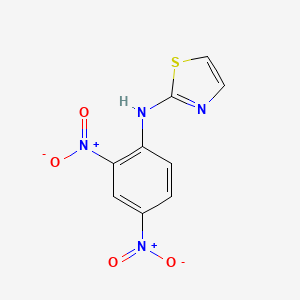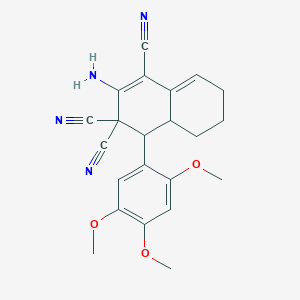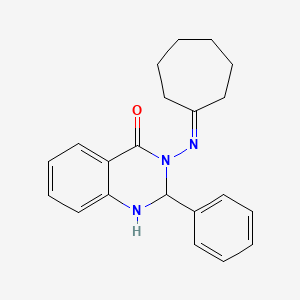![molecular formula C30H24N2O8 B11099333 4,4'-Bis{[(4-methoxyphenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B11099333.png)
4,4'-Bis{[(4-methoxyphenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-BIS[(4-METHOXYBENZOYL)AMINO]BIPHENYL-3,3’-DICARBOXYLIC ACID is an organic compound that belongs to the class of aromatic dicarboxylic acids It is characterized by its biphenyl structure with methoxybenzoyl and amino groups attached to the biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-BIS[(4-METHOXYBENZOYL)AMINO]BIPHENYL-3,3’-DICARBOXYLIC ACID typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Methoxybenzoyl Groups: The methoxybenzoyl groups can be introduced through Friedel-Crafts acylation, where the biphenyl core reacts with methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4’-BIS[(4-METHOXYBENZOYL)AMINO]BIPHENYL-3,3’-DICARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
4,4’-BIS[(4-METHOXYBENZOYL)AMINO]BIPHENYL-3,3’-DICARBOXYLIC ACID has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers with excellent thermal stability and mechanical properties.
Materials Science: The compound is utilized in the development of advanced materials for electronic and optical applications due to its unique structural properties.
Biomedical Research: It serves as a building block in the synthesis of pharmaceutical compounds and materials with biological activity, including drug delivery systems and biomaterials.
Mechanism of Action
The mechanism of action of 4,4’-BIS[(4-METHOXYBENZOYL)AMINO]BIPHENYL-3,3’-DICARBOXYLIC ACID involves its interaction with molecular targets and pathways. The compound can form complexes with metal ions, which can influence its reactivity and biological activity. Additionally, its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can affect its binding to biological molecules .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: This compound has a similar biphenyl core but lacks the methoxybenzoyl and amino groups.
3,3’-Diamino-4,4’-dicarboxylic acid: This compound has amino groups attached to the biphenyl core but lacks the methoxybenzoyl groups.
Uniqueness
4,4’-BIS[(4-METHOXYBENZOYL)AMINO]BIPHENYL-3,3’-DICARBOXYLIC ACID is unique due to the presence of both methoxybenzoyl and amino groups, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C30H24N2O8 |
|---|---|
Molecular Weight |
540.5 g/mol |
IUPAC Name |
5-[3-carboxy-4-[(4-methoxybenzoyl)amino]phenyl]-2-[(4-methoxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C30H24N2O8/c1-39-21-9-3-17(4-10-21)27(33)31-25-13-7-19(15-23(25)29(35)36)20-8-14-26(24(16-20)30(37)38)32-28(34)18-5-11-22(40-2)12-6-18/h3-16H,1-2H3,(H,31,33)(H,32,34)(H,35,36)(H,37,38) |
InChI Key |
FZGDOGJWYQQVEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(Decyloxy)carbonyl]amino}phenyl propanoate](/img/structure/B11099254.png)


![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2,4-dimethoxybenzohydrazide](/img/structure/B11099268.png)

![(4-Methylphenyl){4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B11099276.png)

![(2E)-4-(4-chlorophenyl)-2-[(2,4-dinitrophenyl)hydrazono]-4-oxobutanoic acid](/img/structure/B11099287.png)
![4-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-2-methylquinazoline](/img/structure/B11099292.png)
![N-{2-[(2E)-2-benzylidenehydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B11099309.png)
![3-methyl-N'-[(E)-(4-nitrophenyl)methylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B11099310.png)
![({[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino}oxy)(4-methylphenyl)methanone](/img/structure/B11099317.png)
![2-Amino-4,4-dimethoxy-6-phenyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B11099320.png)

